Sulfonamide pKa as a Class-Level Differentiator for Zinc-Binding Affinity
The predicted acid dissociation constant (pKa) of the primary sulfonamide group in (E)-3-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide is 10.07 ± 0.10 . This value is notably higher (i.e., weaker acidity) than that of the classical sulfonamide drug acetazolamide, whose experimentally determined pKa is 7.2 [1]. Since deprotonation of the SO₂NH₂ moiety to generate the zinc-coordinating sulfonamide anion is required for carbonic anhydrase (CA) inhibition, a higher pKa implies a lower fraction of the active anionic species at physiological pH (7.4) [2]. This physicochemical difference directly translates into altered CA binding kinetics and isoform selectivity profiles relative to more acidic sulfonamides, making the compound a distinct chemical probe for investigating pKa-dependent pharmacological behavior within the sulfonamide pharmacophore class.
| Evidence Dimension | Ionization constant (pKa) of the primary sulfonamide group |
|---|---|
| Target Compound Data | pKa 10.07 ± 0.10 (predicted) |
| Comparator Or Baseline | Acetazolamide: experimental pKa 7.2 |
| Quantified Difference | ΔpKa ≈ +2.87; target compound is ~3 orders of magnitude less acidic |
| Conditions | Predicted value (ChemAxon-like algorithm) at 25°C; acetazolamide value measured in aqueous solution |
Why This Matters
The significant pKa difference (Δ≈2.9) between the target compound and acetazolamide predicts distinct pH-dependent solubility, oral absorption, and enzyme inhibitory profiles, which are critical parameters for researchers designing isoform-selective carbonic anhydrase inhibitors or evaluating off-target risks in sulfonamide-based probe molecules.
- [1] Wishart DS et al. DrugBank: Acetazolamide (DB00819), pKa 7.2. Nucleic Acids Res. 2018;46(D1):D1074-D1082. View Source
- [2] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat Rev Drug Discov. 2008;7:168-181. View Source
